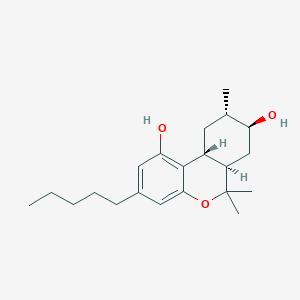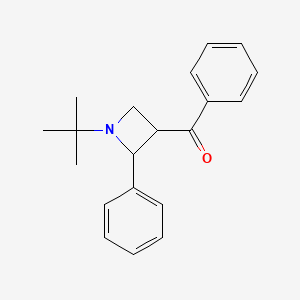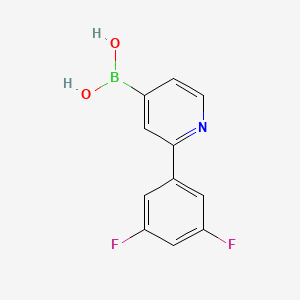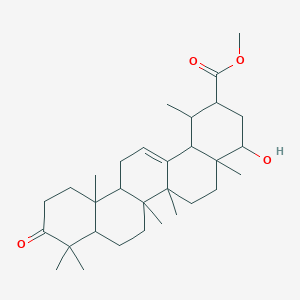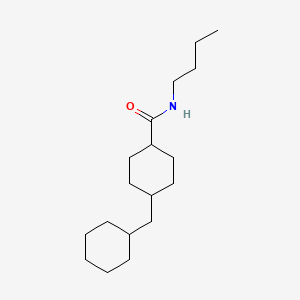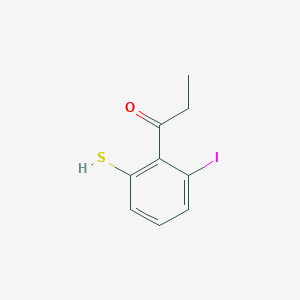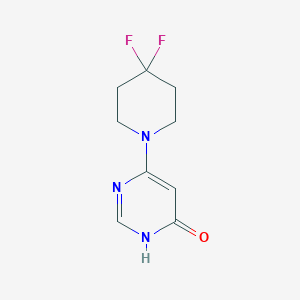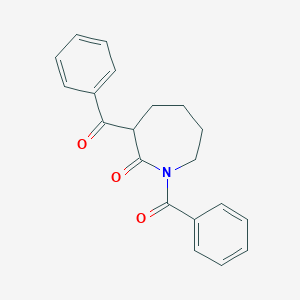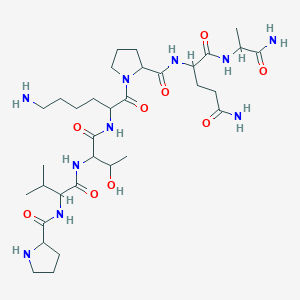![molecular formula C16H18ClN3O B14077718 Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of YM 114 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety is introduced through a condensation reaction with the indole core.
Industrial production methods for YM 114 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity of the final product.
化学反应分析
YM 114 undergoes various chemical reactions, including:
Oxidation: YM 114 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of YM 114.
Substitution: Substitution reactions involve the replacement of specific functional groups in YM 114 with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
YM 114 has a wide range of scientific research applications, including:
作用机制
YM 114 exerts its effects by antagonizing the 5-HT3 receptor, a type of serotonin receptor found in the central and peripheral nervous systems . By binding to this receptor, YM 114 inhibits the action of serotonin, a neurotransmitter involved in various physiological processes. This inhibition can modulate neurotransmission and reduce symptoms such as nausea and vomiting .
相似化合物的比较
YM 114 is unique in its specific antagonistic action on the 5-HT3 receptor. Similar compounds include:
Ondansetron: A well-known 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
Granisetron: Another 5-HT3 receptor antagonist with similar applications to ondansetron.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer duration of action compared to ondansetron and granisetron.
YM 114 stands out due to its specific molecular structure and binding affinity for the 5-HT3 receptor, making it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C16H18ClN3O |
|---|---|
分子量 |
303.78 g/mol |
IUPAC 名称 |
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H |
InChI 键 |
GZXONPGTMHLBKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


